2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile
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Overview
Description
2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile is an organic compound with a complex structure that includes a formyl group, a methoxy group, a phenoxy group, a nitro group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate halogenated benzonitrile under basic conditions to form the phenoxy intermediate.
Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(4-Carboxy-2-methoxyphenoxy)-5-nitrobenzonitrile.
Reduction: 2-(4-Formyl-2-methoxyphenoxy)-5-aminobenzonitrile.
Substitution: 2-(4-Formyl-2-hydroxyphenoxy)-5-nitrobenzonitrile (if methoxy group is substituted with a hydroxyl group).
Scientific Research Applications
2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-2-methoxyphenyl acetate
- 2-(4-Formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(4-Formyl-2-methoxyphenoxy)-N-mesitylacetamide
Uniqueness
2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-21-15-6-10(9-18)2-4-14(15)22-13-5-3-12(17(19)20)7-11(13)8-16/h2-7,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNACBXBGJZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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